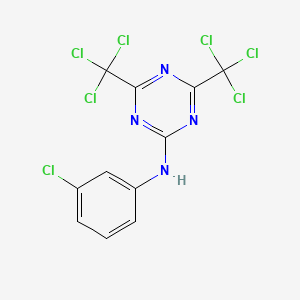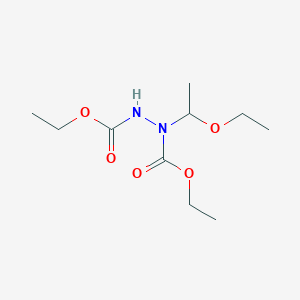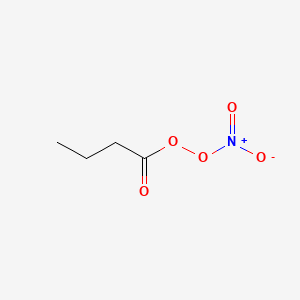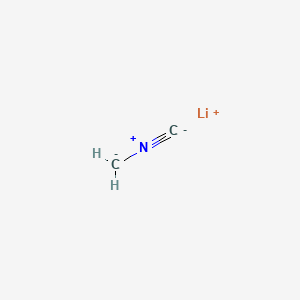
Lithium, (isocyanomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (isocyanomethyl)- is a chemical compound that features lithium bonded to an isocyanomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
Li+CH2NC→LiCH2NC
Industrial Production Methods
Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler lithium compounds.
Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.
科学的研究の応用
Lithium, (isocyanomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders.
Lithium chloride: Used in various chemical syntheses and industrial applications.
Lithium hydroxide: Utilized in the production of lithium-ion batteries.
Uniqueness
Lithium, (isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct chemical properties and reactivity compared to other lithium compounds. This uniqueness makes it valuable in specific research and industrial applications where other lithium compounds may not be suitable.
特性
CAS番号 |
33742-77-7 |
|---|---|
分子式 |
C2H2LiN |
分子量 |
47.0 g/mol |
IUPAC名 |
lithium;isocyanomethane |
InChI |
InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |
InChIキー |
FMJFNCBDNBSXLT-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-][N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


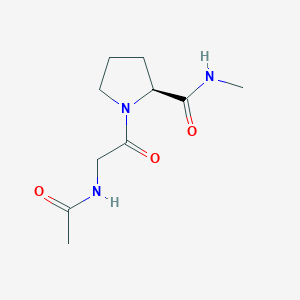
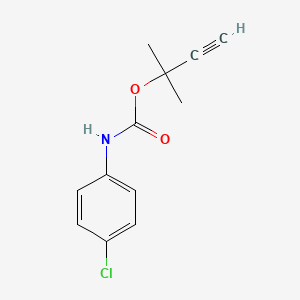
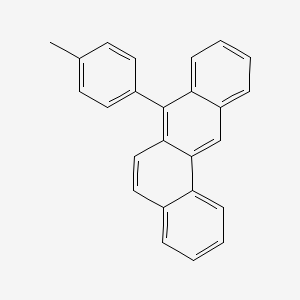
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
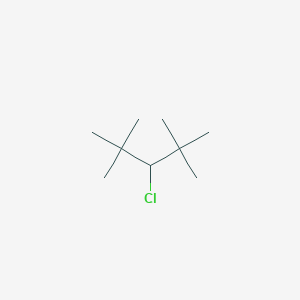
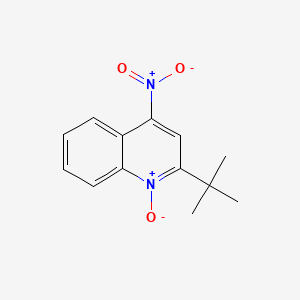
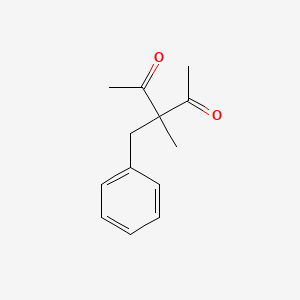
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
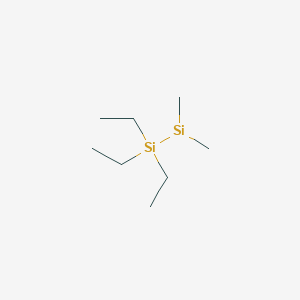
![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
